1-(4-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. One common method is the base-catalyzed intramolecular cyclization of a precursor compound. For example, the starting material could be a 4-(4-chlorophenyl)amino-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, which undergoes cyclization in the presence of a base such as potassium carbonate . The reaction conditions typically involve heating the mixture under reflux for several hours to achieve the desired product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound also contains a chlorophenyl group and a pyrrole ring, but differs in its substitution pattern and overall structure.
2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds share the chlorophenyl and morpholinyl groups but have different core structures and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C24H23ClN2O5 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H23ClN2O5/c1-30-17-6-7-18-19(14-17)32-23-20(22(18)28)21(15-2-4-16(25)5-3-15)27(24(23)29)9-8-26-10-12-31-13-11-26/h2-7,14,21H,8-13H2,1H3 |
InChI Key |
IHLIEKSLQTVZBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.